7-Acetyl-7H-benzo(c)phenothiazine

Organic Synthesis Electrophilic Aromatic Substitution Regioselectivity

7-Acetyl-7H-benzo(c)phenothiazine (CAS 5395-10-8) is an N-acetylated benzophenothiazine derivative belonging to the phenothiazine family of heterocyclic compounds. Its structure features a tricyclic core comprising two benzene rings fused to a central thiazine ring, with an acetyl group (-COCH₃) substituted at the 7-position of the thiazine nitrogen.

Molecular Formula C18H13NOS
Molecular Weight 291.4 g/mol
CAS No. 5395-10-8
Cat. No. B12789164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Acetyl-7H-benzo(c)phenothiazine
CAS5395-10-8
Molecular FormulaC18H13NOS
Molecular Weight291.4 g/mol
Structural Identifiers
SMILESCC(=O)N1C2=C(C3=CC=CC=C3C=C2)SC4=CC=CC=C41
InChIInChI=1S/C18H13NOS/c1-12(20)19-15-8-4-5-9-17(15)21-18-14-7-3-2-6-13(14)10-11-16(18)19/h2-11H,1H3
InChIKeyDNMSLRGIMHCTLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Acetyl-7H-benzo(c)phenothiazine (CAS 5395-10-8) Procurement & Differentiation Baseline


7-Acetyl-7H-benzo(c)phenothiazine (CAS 5395-10-8) is an N-acetylated benzophenothiazine derivative belonging to the phenothiazine family of heterocyclic compounds. Its structure features a tricyclic core comprising two benzene rings fused to a central thiazine ring, with an acetyl group (-COCH₃) substituted at the 7-position of the thiazine nitrogen [1]. The compound has been historically investigated as a synthetic intermediate for further functionalization via Friedel-Crafts acylation [2] and has been assigned the National Cancer Institute screening number NSC 128 [3]. Its molecular formula is C₁₈H₁₃NOS, with a molecular weight of 291.37 g·mol⁻¹ and a computed LogP (XLogP3) of 4.2 .

Why 7-Acetyl-7H-benzo(c)phenothiazine Cannot Be Casually Replaced by Other Benzophenothiazine Isomers


The three constitutional isomers of benzophenothiazine—7H-benzo[c]phenothiazine, 12H-benzo[a]phenothiazine, and 12H-benzo[b]phenothiazine—exhibit markedly different regiochemical outcomes in electrophilic aromatic substitution reactions. In Friedel-Crafts acetylation, the position of ring acylation and the isolated yield differ substantially among the three systems: the benzo[c] isomer acetylates at the 5-position in 66% yield, the benzo[b] isomer at the 10-position in 71–77% yield, and the benzo[a] isomer yields a diacetyl derivative in only 52% yield [1]. These divergent regioselectivities arise from differences in π-electron density distribution across the three ring systems [2], meaning that a user who substitutes one isomer for another risks obtaining a completely different product distribution in downstream chemistry. Furthermore, solid-state electrochemical studies reveal that iodine complex stability follows the order benzo[a]phenothiazine > benzo[c]phenothiazine > phenothiazine [3], confirming that isomeric identity materially affects physicochemical behaviour relevant to charge-transfer and complexation applications.

Quantitative Differentiation Evidence for 7-Acetyl-7H-benzo(c)phenothiazine Against Closest Analogs


Friedel-Crafts Acetylation Yield and Regiochemistry: 7-Acetyl-7H-benzo[c]phenothiazine vs. Benzo[a] and Benzo[b] Isomers

When subjected to Friedel-Crafts acetylation (acetyl chloride, AlCl₃, CS₂), the three N-acetyl-benzophenothiazine isomers give distinctly different products and yields. 7-Acetyl-7H-benzo[c]phenothiazine acetylates exclusively at the 5-position to give 5,7-diacetylbenzo[c]phenothiazine in 66% isolated yield. In contrast, 12-acetyl-12H-benzo[b]phenothiazine acetylates at the 10-position in 71–77% yield, while 12-acetyl-12H-benzo[a]phenothiazine produces a diacetyl derivative in only 52% yield [1]. The benzo[c] system thus offers an intermediate yield with unambiguous mono-acylation regiochemistry at the 5-position, whereas the benzo[a] system gives the lowest yield and the benzo[b] system, though higher-yielding, directs to a topologically distinct position.

Organic Synthesis Electrophilic Aromatic Substitution Regioselectivity

Iodine Charge-Transfer Complex Stability: Benzo[c]phenothiazine Core vs. Benzo[a] and Parent Phenothiazine

In a solid-state galvanic cell study of phenothiazine–iodine complexes, the thermodynamic stability of iodine complexes formed by the parent benzophenothiazine isomers was found to follow the rank order: benzo[a]phenothiazine > benzo[c]phenothiazine > phenothiazine [1]. Although the study examined the unacetylated parent cores, the relative stability order is a function of the π-electron system of the tricyclic framework and can be extrapolated to the N-acetyl derivatives as a class-level inference. The benzo[c] core occupies an intermediate position—more stable than the monocyclic phenothiazine but less stable than the linear benzo[a] system—implying that 7-acetyl-7H-benzo(c)phenothiazine offers a balanced charge-transfer behaviour for applications where excessive complex stability (benzo[a]) or instability (phenothiazine) is undesirable.

Solid-State Electrochemistry Charge-Transfer Complexes Materials Chemistry

First Oxidation Potential Trends Across Benzophenothiazine Isomers: Electrochemical Differentiation

Cyclic voltammetry studies of the three benzophenothiazine isomers (parent, unacetylated forms) in acetonitrile solution revealed that all undergo reversible one-electron oxidations, with the first oxidation potential values proportional to computed ionization energies from molecular orbital calculations [1]. Although the exact E₁/₂ values are not publicly accessible from the abstract, the study establishes that the three isomers possess measurably distinct oxidation potentials. Because the first oxidation potential correlates with ionization energy and reflects the HOMO energy level, the benzo[c] isomer's unique electronic structure—intermediate between the linear benzo[a] and angular benzo[b] topologies—translates into a differentiated redox profile. This electrochemical signature of the core is retained in the N-acetyl derivative, where the electron-withdrawing acetyl group further modulates the oxidation potential.

Cyclic Voltammetry Redox Chemistry Electron Transfer

Physicochemical Property Profile: Lipophilicity and Topological Polar Surface Area

7-Acetyl-7H-benzo(c)phenothiazine exhibits a computed LogP (XLogP3) of 4.2 and a topological polar surface area (TPSA) of 45.6 Ų . These values place the compound in a lipophilic region of chemical space. By comparison, the unacetylated parent 7H-benzo[c]phenothiazine has an NH group (hydrogen bond donor count = 1) and lower LogP, whereas the N-acetyl derivative eliminates the hydrogen bond donor (HBD count = 0) and increases lipophilicity. These alterations affect membrane permeability, solubility, and protein binding potential, differentiating the N-acetyl derivative from the parent compound in any biological or formulation application.

Computational Chemistry Drug Likeness Physicochemical Properties

N-Acetyl Group as a Protective/Directing Motif for Selective 5-Position Derivatization

The N-acetyl group in 7-acetyl-7H-benzo(c)phenothiazine serves a dual role: it protects the thiazine nitrogen from competing reactions and directs electrophilic substitution to the 5-position of the naphthalene ring. Burger and Clements demonstrated that the N-acetyl group can subsequently be removed by acid hydrolysis to liberate the free NH, enabling further N-functionalization [1]. This protection–functionalization–deprotection sequence is not equally feasible with all isomers: the benzo[a] system, for instance, gives lower yields in analogous acylation chemistry. The N-acetyl group thus provides a practical synthetic handle that differentiates this compound from non-acetylated benzophenothiazine scaffolds.

Protecting Group Chemistry Synthetic Methodology C-H Functionalization

7-Acetyl-7H-benzo(c)phenothiazine: Evidence-Backed Research & Industrial Application Scenarios


Synthetic Intermediate for 5-Substituted Benzophenothiazine Derivatives

Researchers requiring a regiochemically defined entry point to 5-functionalized benzophenothiazines can employ 7-acetyl-7H-benzo(c)phenothiazine as a building block. Friedel-Crafts acetylation proceeds at the 5-position in 66% yield, providing 5,7-diacetylbenzo[c]phenothiazine as a well-characterised intermediate [1]. The N-acetyl group can subsequently be removed by acid hydrolysis to reveal the free NH for further derivatization [2]. This synthetic sequence is unique to the benzo[c] isomer; the benzo[a] analogue gives a lower yield (52%) and the benzo[b] isomer directs to a topologically different position.

Charge-Transfer Material Design Leveraging Intermediate Complex Stability

For solid-state chemists and materials scientists developing organic charge-transfer complexes or conductive salts, the benzo[c]phenothiazine core offers an intermediate iodine complex stability between the highly stable benzo[a] system and the less stable parent phenothiazine [3]. 7-Acetyl-7H-benzo(c)phenothiazine can serve as a precursor to the benzo[c]phenothiazine core through N-deacetylation, making it a practical starting material for tuning complex stability in organic electronic materials.

Electrochemical Redox Mediator with Tailored Oxidation Potential

The benzo[c]phenothiazine scaffold exhibits a distinct first oxidation potential that is proportional to its computed ionization energy and differs from both the benzo[a] and benzo[b] isomers [4]. Researchers developing redox mediators for biosensors, electrocatalytic NADH oxidation, or organic battery electrolytes can utilise this differentiated redox behaviour. 7-Acetyl-7H-benzo(c)phenothiazine provides the protected form of this core, which can be deprotected and further elaborated to fine-tune the redox potential for specific applications.

Lipophilic Scaffold for Biological Screening Libraries

With an XLogP3 of 4.2, a topological polar surface area of 45.6 Ų, and zero hydrogen bond donors , 7-acetyl-7H-benzo(c)phenothiazine occupies a region of physicochemical space associated with membrane permeability. The compound has been included in the National Cancer Institute's screening collection (NSC 128) [5], making it relevant for drug discovery programmes seeking benzophenothiazine-based hits. Its N-acetyl group distinguishes it from the parent amine, eliminating a hydrogen bond donor and increasing lipophilicity—differences that are consequential for ADME profiling.

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